![molecular formula C28H35NO4 B12569195 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol CAS No. 189279-39-8](/img/structure/B12569195.png)
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a bis(2-methoxyethyl)amino group and a triphenylmethoxy group attached to a propan-2-ol backbone. Its molecular formula is C27H37NO4.
Preparation Methods
The synthesis of 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of triphenylmethanol with epichlorohydrin in the presence of a base to form the triphenylmethoxypropan-2-ol intermediate. This intermediate is then reacted with bis(2-methoxyethyl)amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bis(2-methoxyethyl)amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-methoxyethyl)amino group can form hydrogen bonds or electrostatic interactions with active sites, while the triphenylmethoxy group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol can be compared with similar compounds such as:
Metoprolol: A β1 receptor blocker with a similar bis(2-methoxyethyl)amino group but different overall structure and pharmacological profile.
Bis(2-methoxyethyl)aminosulfur trifluoride: A fluorinating reagent with a bis(2-methoxyethyl)amino group, used in different chemical transformations. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
189279-39-8 |
|---|---|
Molecular Formula |
C28H35NO4 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1-[bis(2-methoxyethyl)amino]-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C28H35NO4/c1-31-20-18-29(19-21-32-2)22-27(30)23-33-28(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,30H,18-23H2,1-2H3 |
InChI Key |
SPGLBRJPHNOJFV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
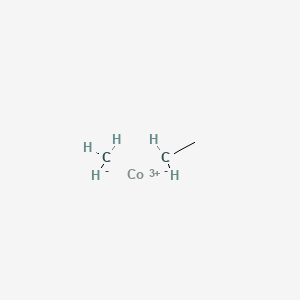
![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)
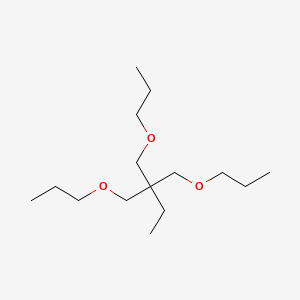
![2,2'-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12569127.png)
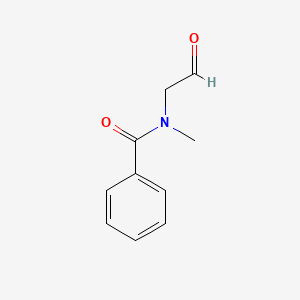
![2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]](/img/structure/B12569132.png)
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]-](/img/structure/B12569133.png)
![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
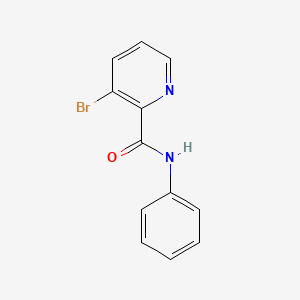
dimethylsilane](/img/structure/B12569166.png)
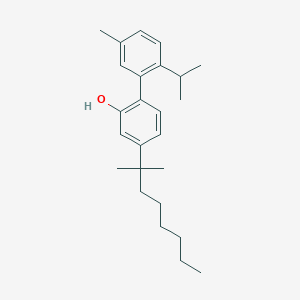
![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)

